molecular formula C10H14BrNS2 B12987173 N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine

N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine

Cat. No.: B12987173
M. Wt: 292.3 g/mol
InChI Key: QMLGARZOCDYRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine is a heterocyclic organic compound It features a bromothiophene moiety attached to a dimethylthietan amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the reaction of 4-bromothiophene with a suitable amine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring .

Scientific Research Applications

N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The dimethylthietan amine structure can also influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Bromothiophen-3-yl)methyl)cyclopropanamine
  • N-((4-Bromothiophen-3-yl)methyl)-1-phenylmethanamine

Uniqueness

N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to its combination of a bromothiophene moiety with a dimethylthietan amine structure.

Properties

Molecular Formula

C10H14BrNS2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C10H14BrNS2/c1-10(2)9(6-14-10)12-3-7-4-13-5-8(7)11/h4-5,9,12H,3,6H2,1-2H3

InChI Key

QMLGARZOCDYRFG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=CSC=C2Br)C

Origin of Product

United States

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